Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, a fluorinated aromatic ring, and multiple amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic rings and amino groups on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl (2S,4R)-4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate is unique due to the presence of both fluorinated aromatic and pyrrolidine rings, along with multiple amino groups. This combination of structural features provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22FN3O2 |
---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl 2-(3,4-diamino-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-4-5-11(19)9-6-7-10(17)13(18)12(9)16/h6-7,11H,4-5,8,17-18H2,1-3H3 |
InChI Key |
AYMZWHGEDGNBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(C(=C(C=C2)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.